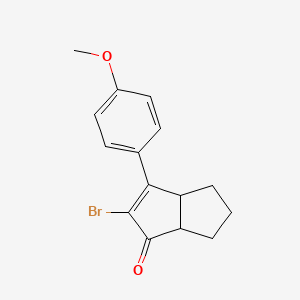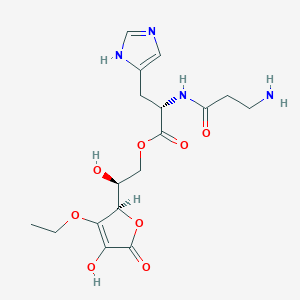
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an aminoethyl side chain. The presence of the chlorine atom and the chiral center at the aminoethyl group adds to its chemical complexity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinolin-2(1H)-one.
Chiral Amination:
Reaction Conditions: Common reagents include amine hydrochloride salts, which act as bifunctional reagents for the radical aminochlorination of maleimides. The reaction conditions often involve the use of copper catalysts and mild temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as:
Hydrogenation of Nitriles: Using heterogeneous cobalt catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia.
Catalytic Amination: Employing transition metal catalysts to facilitate the selective synthesis of primary amines under controlled conditions.
化学反応の分析
Types of Reactions
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation Products: Imines, amides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1-Phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides: Potent NMDA receptor antagonists with a cyclopropane structure.
Ethyl 4-amino benzoate: A compound with potential electro-optical applications.
Uniqueness
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, chiral aminoethyl group, and chlorine atom. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1 |
InChIキー |
ZUQJYZAPOPVHNH-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
正規SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)





